

7-Methylsulfinylheptyl Isothiocyanate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Methylsulfinylheptyl
isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylsulfinylheptyl isothiocyanate (7-MSI) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress. Derived from the enzymatic hydrolysis of its glucosinolate precursor, 7-methylsulfinylheptyl glucosinolate, 7-MSI has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of 7-MSI, detailed experimental protocols for its analysis and biological evaluation, and a summary of its known mechanisms of action, particularly its role as a chemopreventive agent and a modulator of cellular signaling pathways.

Physical and Chemical Properties

Precise experimental determination of all physical properties of **7-Methylsulfinylheptyl isothiocyanate** is not widely available in the literature. The data presented below is a combination of experimentally derived values and estimations from reliable chemical databases.

Table 1: General and Physical Properties of **7-Methylsulfinylheptyl Isothiocyanate**

Property	Value	Source
Molecular Formula	C ₉ H ₁₇ NOS ₂	[1] [2] [3]
Molecular Weight	219.37 g/mol	[3]
CAS Number	129244-98-0	[1] [2]
Appearance	Not explicitly stated; likely an oil	N/A
Boiling Point	396.00 to 397.00 °C @ 760.00 mm Hg (estimated)	N/A
Melting Point	Not available	[4]
Density	Not available	[4]
Water Solubility	0.34 g/L (predicted)	[5]
logP (Octanol-Water Partition Coefficient)	1.55 (ChemAxon), 2.69 (ALOGPS)	[4]
Flash Point	193.5 °C (380.0 °F) TCC (estimated)	N/A

Spectral Data

Detailed spectral analyses are crucial for the identification and quantification of 7-MSI.

Table 2: Spectral Data for **7-Methylsulfinylheptyl Isothiocyanate**

Spectral Data Type	Key Features
Mass Spectrometry (LC-MS)	[M+H] ⁺ ion: Detected.[6] Fragmentation: A major fragment ion of [M+H ⁺ – 163] is observed for the N-acetylcysteine conjugate, corresponding to the loss of the N-acetylcysteine residue.[6]
¹ H NMR	Data for the per-O-acetylated glucosinolate precursor is available: ¹ H NMR (DMSO-d ₆): δ 1.22–1.41 (m, 6H, H-10-H-12), 1.42–1.60 (m, 4H, H-9, H-13).[7]
¹³ C NMR	Data for the per-O-acetylated glucosinolate precursor is available.[7]
Infrared (IR) Spectroscopy	Data not readily available. The characteristic isothiocyanate (–N=C=S) stretch is expected around 2050-2150 cm ^{–1} .

Experimental Protocols

Synthesis and Extraction

7-MSI is typically obtained through the enzymatic hydrolysis of its precursor, 7-methylsulfinylheptyl glucosinolate, which can be synthesized or extracted from natural sources like watercress.

Protocol 3.1.1: Synthesis of Per-O-acetylated 7-methylsulfinylheptyl glucosinolate (Precursor)

A detailed multi-step synthesis involving the selective oxidation of ω-methylsulfanylalkyl thiohydroximate precursors has been described. This process includes the coupling reaction with 1-thio-β-D-glucopyranose, followed by O-sulfation of the intermediate thiohydroximates and subsequent deprotection of the sugar moiety. For a detailed protocol, refer to the supplementary materials of the cited literature.[7]

Protocol 3.1.2: Enzymatic Hydrolysis to **7-Methylsulfinylheptyl Isothiocyanate**

The conversion of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase. This reaction occurs naturally when plant tissue is damaged.[8][9][10]

- Principle: Myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with the glucosinolates upon tissue disruption (e.g., crushing or homogenization). The enzyme cleaves the thioglucosidic bond, leading to an unstable aglycone that rearranges to form the isothiocyanate.[11]
- General Procedure:
 - Homogenize plant material (e.g., watercress) in water to initiate the enzymatic reaction.
 - Incubate the mixture at room temperature to allow for complete hydrolysis.
 - The resulting isothiocyanate, being less polar than its glucosinolate precursor, can be extracted with an organic solvent such as dichloromethane or ethyl acetate.
 - The organic extract is then dried and concentrated to yield the crude isothiocyanate, which can be further purified by chromatography.

Biological Activity Assays

Protocol 3.2.1: Quinone Reductase Induction Assay in Hepa 1c1c7 Cells

This assay is a widely used method to screen for potential chemopreventive agents that induce phase II detoxification enzymes.[12][13][14][15]

- Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.
- Treatment: Cells are seeded in multi-well plates and allowed to attach. They are then treated with various concentrations of 7-MSI. A known inducer, such as β -naphthoflavone, is used as a positive control.
- Assay Procedure:
 - After a 24-48 hour incubation period, the cells are lysed.
 - The quinone reductase activity in the cell lysate is measured spectrophotometrically by monitoring the reduction of a specific substrate, such as menadione or 2,6-

dichlorophenolindophenol (DCPIP), in the presence of NADPH.

- The protein concentration of the lysate is determined using a standard method (e.g., BCA assay) to normalize the enzyme activity.
- The concentration of 7-MSI required to double the quinone reductase activity (CD value) is calculated. For 7-MSI, a concentration of 0.2 μM is required for a two-fold induction of quinone reductase.[12]

Protocol 3.2.2: Melanin Content Assay in B16-F1 Cells

This assay is used to evaluate the effect of 7-MSI on melanogenesis.[16][17]

- Cell Culture: B16-F1 mouse melanoma cells are cultured in DMEM supplemented with FBS and antibiotics.
- Treatment: Cells are seeded in multi-well plates and treated with a melanogenesis stimulator, such as α -melanocyte-stimulating hormone (α -MSH), in the presence or absence of various concentrations of 7-MSI. A known inhibitor of melanogenesis, such as kojic acid or arbutin, can be used as a positive control.
- Assay Procedure:
 - After a 72-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed with a solution of 1 N NaOH containing 10% DMSO.
 - The cell lysates are heated to solubilize the melanin.
 - The melanin content is quantified by measuring the absorbance of the lysate at a wavelength of 405-490 nm using a microplate reader.[18][19][20]
 - A standard curve is generated using synthetic melanin to determine the melanin concentration in the samples. 7-MSI has been shown to decrease melanin synthesis by approximately 63% at a concentration of 1 $\mu\text{g/mL}$. [16]

Protocol 3.2.3: Western Blot Analysis of MAPK Signaling Pathway

This protocol details the investigation of the effect of 7-MSI on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38, JNK, and ERK1/2.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Cell Culture and Treatment: B16-F1 cells are cultured to 70-80% confluency and then treated with 7-MSI (e.g., 1 µg/mL) for various time points (e.g., 15 and 30 minutes).
- Protein Extraction:
 - After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
 - The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
 - Protein concentration is determined using a BCA assay.
- Gel Electrophoresis and Transfer:
 - Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, and anti-JNK).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

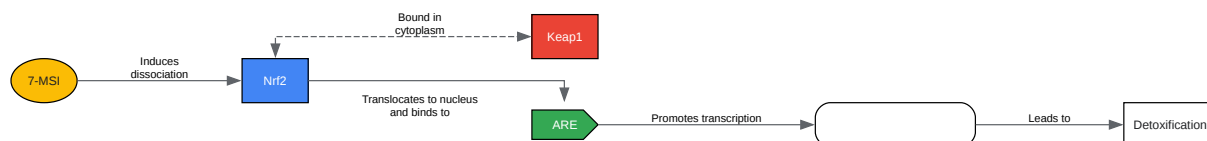
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Biological Activity and Signaling Pathways

7-MSI exhibits a range of biological activities, primarily centered around its chemopreventive and anti-inflammatory properties.

Induction of Phase II Enzymes

7-MSI is a potent inducer of phase II detoxification enzymes, most notably quinone reductase. [12] This induction is a key mechanism of its chemopreventive effects, as these enzymes play a crucial role in neutralizing carcinogens and reactive oxygen species.

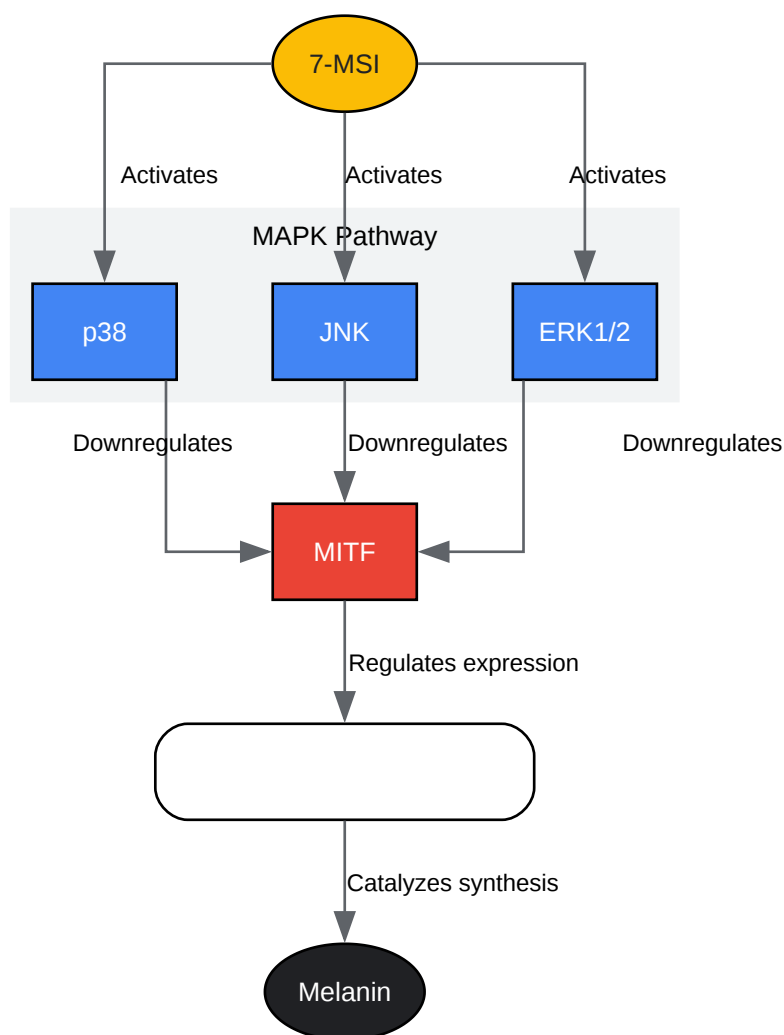


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Caption: Nrf2-mediated induction of Phase II enzymes by 7-MSI.

Modulation of MAPK Signaling Pathway

7-MSI has been shown to activate the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK1/2. [26][27] This activation can lead to various cellular outcomes, including the regulation of melanogenesis.

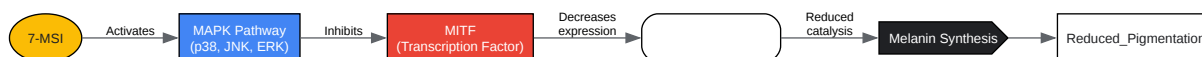


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Caption: 7-MSI-mediated activation of MAPK pathway and inhibition of melanogenesis.

Inhibition of Melanogenesis

By activating the MAPK pathway, 7-MSI leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. This, in turn, suppresses the expression of melanogenesis-related proteins like tyrosinase and tyrosinase-related protein-1 (TRP-1), ultimately leading to a reduction in melanin synthesis.^{[16][26]}



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Caption: Logical workflow of melanogenesis inhibition by 7-MSI.

Conclusion

7-Methylsulfinylheptyl isothiocyanate is a promising bioactive compound with well-documented chemopreventive and skin-whitening properties. Its ability to induce phase II enzymes and modulate the MAPK signaling pathway underscores its potential for further investigation in drug development and cosmetology. This technical guide provides a foundational resource for researchers, offering a consolidated overview of its properties and detailed experimental protocols to facilitate future studies into its mechanisms and applications. Further research is warranted to fully elucidate its physical and chemical characteristics and to explore its full therapeutic potential.

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